

# GSK778: A Comparative Analysis of a Selective BET Bromodomain Inhibitor

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Compound of Interest		
Compound Name:	GSK778	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of **GSK778** using TR-FRET Assays

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[1][2][3] Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[2][3] **GSK778**, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the BET family.[2][4] [5] This guide provides a comparative analysis of **GSK778**'s selectivity, supported by experimental data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and details the methodologies for such experiments.

## **Comparative Selectivity of BET Inhibitors**

**GSK778** distinguishes itself from pan-BET inhibitors by selectively targeting the BD1 domain. This selectivity is crucial as the two tandem bromodomains of BET proteins, BD1 and BD2, may have distinct functions. The following table summarizes the inhibitory activity (IC50) of **GSK778** and other notable BET inhibitors, demonstrating **GSK778**'s preference for BD1. The data is compiled from TR-FRET assays.



Compound	Target	IC50 (nM)	Selectivity Profile
GSK778 (iBET-BD1)	BRD2 BD1	75[4][5][6]	BD1 Selective
BRD2 BD2	3950[2][5]		
BRD3 BD1	41[4][5]		
BRD3 BD2	1210[2][5]		
BRD4 BD1	41[4][5]		
BRD4 BD2	5843[2][5]		
BRDT BD1	143[4][5]	<u></u>	
BRDT BD2	17451[2][5]		
ABBV-744	BRD2 BD2	8[7]	BD2 Selective
BRD3 BD2	13[7]		
BRD4 BD2	4[7]		
BRDT BD2	18[7]		
RVX-208	BRD2 BD2	~510[8]	BD2 Selective (modest)
BRD3 BD2	-		
BRD4 BD2	-		
BRDT BD2	-		
I-BET151 (GSK1210151A)	BRD2 (BD1/BD2)	-	Pan-BET
BRD3 (BD1/BD2)	-		
BRD4 (BD1/BD2)	-		
BRDT (BD1/BD2)	-	_	

# **Signaling Pathway of BET Proteins**

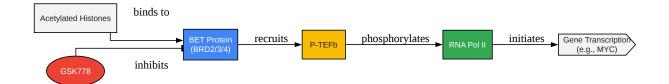




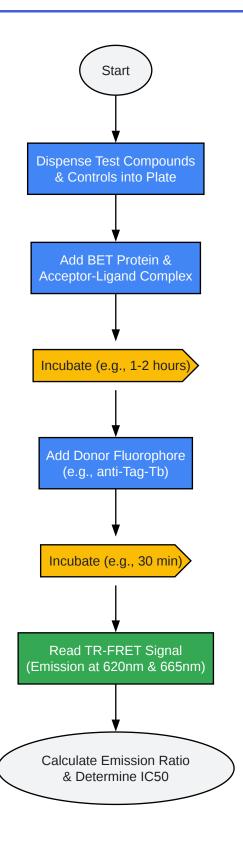


BET proteins are key regulators of gene transcription. They bind to acetylated lysine residues on histone tails via their bromodomains. This interaction recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including critical oncogenes like MYC. BET inhibitors like **GSK778** competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing them from chromatin and thereby downregulating the expression of target genes.









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